4-Azidobenzpyramine
Description
Principles of Photoaffinity Labeling for Ligand-Target Interaction Elucidation
The fundamental principle of photoaffinity labeling involves the use of a chemical probe that contains a photoreactive group. nih.gov This probe is designed to bind to a specific target molecule. Upon exposure to light of a particular wavelength, the photoreactive group is converted into a highly reactive intermediate species, such as a nitrene or carbene. tandfonline.comresearchgate.net This reactive intermediate then rapidly forms a covalent bond with nearby molecules, ideally the target protein to which the probe is bound. tandfonline.combeilstein-journals.org This process effectively "traps" the ligand-receptor complex, allowing for its isolation and subsequent analysis. tandfonline.com
Role of Photoreactive Probes in Molecular Interaction Studies
Photoreactive probes are specialized biochemical tools designed to investigate the interactions between small molecules or ligands and their target molecules, such as proteins. chomixbio.com These probes are instrumental in identifying the targets of active small molecules, discovering off-target protein interactions, and imaging their distribution within a biological system. chomixbio.com
The core of a photoreactive probe is a photoactivatable group, with common choices including aryl azides, benzophenones, and diazirines. tandfonline.comescholarship.orgnih.gov Upon irradiation with UV light, these groups generate highly reactive species that can form covalent bonds with adjacent biomolecules. tandfonline.comchomixbio.com The choice of the photoreactive group is critical and is often guided by factors such as stability, reactivity, and the potential for non-specific labeling. escholarship.org For instance, diazirines are widely used due to their small size, high reactivity, and the relative stability of the resulting crosslinked product. chomixbio.com
To facilitate the detection and isolation of the labeled target, photoreactive probes often incorporate a reporter tag. nih.gov Common reporter tags include radioactive isotopes (like ³H or ¹²⁵I), which offer high sensitivity, and affinity tags like biotin (B1667282), which allows for the efficient enrichment of the labeled protein using streptavidin-based affinity chromatography. nih.gov
Methodological Advancements in Photoaffinity Labeling Techniques
The field of photoaffinity labeling has seen significant advancements, enhancing its sensitivity, specificity, and applicability. A key development has been the integration of mass spectrometry (MS) with PAL. tandfonline.com This combination allows for the precise identification of the labeled protein and even the specific amino acid residues at the binding site. tandfonline.com Techniques like matrix-assisted laser desorption/ionization (MALDI)-MS and liquid chromatography-mass spectrometry (LC-MS) are routinely used to analyze the covalently modified proteins. tandfonline.com
Another significant advancement is the use of "click chemistry," which allows for the late-stage introduction of a reporter tag. nih.gov This is particularly useful for creating cell-permeable probes, as the bulky reporter tag can be added after the probe has entered the cell and crosslinked to its target. nih.gov Furthermore, the development of new photoreactive groups and the refinement of existing ones continue to improve the efficiency and reduce the non-specific labeling associated with PAL. escholarship.org The use of photocatalysts in proximity labeling represents an emerging strategy for mapping protein-protein interactions and identifying small molecule targets. escholarship.orgprinceton.edu
Significance of Histamine (B1213489) H1 Receptors in Biological Systems
Histamine is a crucial signaling molecule involved in a wide array of physiological processes. news-medical.netcriver.com Its effects are mediated by four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. news-medical.netwikipedia.org
Overview of the Histaminergic System and Receptor Subtypes
The histaminergic system consists of histamine-producing neurons, primarily located in the tuberomammillary nucleus of the hypothalamus, and the four histamine receptor subtypes distributed throughout the body. mdpi.com Each receptor subtype has a distinct tissue distribution and couples to different intracellular signaling pathways, leading to a variety of physiological responses. wikipedia.orgsigmaaldrich.com
| Receptor Subtype | Primary Location(s) | Signaling Pathway | Key Functions |
| H1 Receptor | Smooth muscle, endothelial cells, central nervous system wikipedia.orgwikidoc.org | Gq/11, activating phospholipase C sigmaaldrich.comfrontiersin.org | Allergic responses, inflammation, neurotransmission wikipedia.orgfrontiersin.org |
| H2 Receptor | Gastric parietal cells, heart, uterus wikipedia.org | Gs, activating adenylyl cyclase sigmaaldrich.com | Gastric acid secretion wikipedia.org |
| H3 Receptor | Central nervous system (presynaptic) wikipedia.orgsigmaaldrich.com | Gi, inhibiting adenylyl cyclase sigmaaldrich.com | Regulation of neurotransmitter release wikipedia.orgsigmaaldrich.com |
| H4 Receptor | Immune cells (mast cells, eosinophils) wikipedia.orgsigmaaldrich.com | Gi, inhibiting adenylyl cyclase sigmaaldrich.com | Immune modulation, inflammation wikipedia.orgfrontiersin.org |
Functional Relevance of H1 Receptors in Cellular Processes
Histamine H1 receptors are widely expressed and play a pivotal role in mediating many of the well-known effects of histamine, particularly in the context of allergic reactions and inflammation. criver.comfrontiersin.org Activation of H1 receptors on endothelial cells leads to increased vascular permeability, resulting in the classic symptoms of allergy such as swelling and redness. wikipedia.org In smooth muscle cells, H1 receptor activation causes contraction, which can lead to bronchoconstriction in the airways. wikipedia.org
In the central nervous system, H1 receptors are involved in regulating the sleep-wake cycle and arousal. wikidoc.org The sedative effects of first-generation antihistamines are a direct result of their ability to cross the blood-brain barrier and block these central H1 receptors. wikidoc.org At the cellular level, the H1 receptor is coupled to the Gq/11 family of G proteins. sigmaaldrich.comfrontiersin.org Upon histamine binding, this G protein activates phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). news-medical.netnih.gov IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C, leading to a cascade of downstream signaling events that ultimately mediate the cellular response to histamine. nih.gov
Properties
CAS No. |
135408-68-3 |
|---|---|
Molecular Formula |
C28H35N7O2 |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
4-azido-N-[5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentyl]benzamide |
InChI |
InChI=1S/C28H35N7O2/c1-34(19-7-3-5-18-31-28(36)24-11-13-25(14-12-24)32-33-29)20-21-35(27-8-4-6-17-30-27)22-23-9-15-26(37-2)16-10-23/h4,6,8-17H,3,5,7,18-22H2,1-2H3,(H,31,36) |
InChI Key |
NAHSFBHKNMTMLR-UHFFFAOYSA-N |
SMILES |
CN(CCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Canonical SMILES |
CN(CCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Synonyms |
4-azidobenzpyramine |
Origin of Product |
United States |
Synthetic Strategies for 4 Azidobenzpyramine
Chemical Synthesis of Azidobenzamide Derivatives
The synthesis of 4-Azidobenzpyramine falls under the broader category of azidobenzamide derivative synthesis. These compounds are characterized by a benzamide (B126) moiety functionalized with an azido (B1232118) group, which serves as a photoreactive handle. The general approach involves the coupling of a suitable amine with an activated azidobenzoic acid derivative.
Derivatization from Mepyramine Precursors
The synthesis of this compound begins with a precursor derived from mepyramine. Mepyramine, a known histamine (B1213489) H1 antagonist, provides the core structure that confers affinity and selectivity for the H1 receptor. mdpi.com A crucial intermediate is a derivative of mepyramine that possesses a primary or secondary amine group amenable to acylation. This is often achieved by N-demethylation of a related precursor or by synthesizing a mepyramine analogue with a suitable linker arm.
A plausible synthetic route, based on the preparation of structurally similar photoaffinity labels like [125I]iodoazidophenpyramine, involves the synthesis of an N-desmethyl-N-aminoalkyl derivative of mepyramine. pnas.org This precursor, containing a terminal amino group, can then be acylated with a 4-azidobenzoyl moiety. The synthesis of the precursor itself would start from N-(4-methoxybenzyl)-N-(pyridin-2-yl)amine, which is then alkylated with a protected aminoalkyl halide. Subsequent deprotection would yield the necessary amine for the final coupling step.
Incorporation of the Azido Photophore for Photoactivation
The key feature of this compound is the presence of the 4-azido group on the benzoyl moiety. This aryl azide (B81097) serves as a photophore, a chemical group that becomes highly reactive upon exposure to ultraviolet (UV) light. researchgate.net Upon irradiation, the azide group releases dinitrogen gas (N2) to form a highly reactive nitrene intermediate. researchgate.net This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or addition to double bonds, resulting in the formation of a stable covalent bond with nearby molecules, such as the amino acid residues of the receptor's binding pocket. researchgate.net
The incorporation of the azido group is typically achieved by using 4-azidobenzoic acid or its activated derivatives, such as 4-azidobenzoyl chloride. The synthesis of 4-azidobenzoic acid itself generally starts from 4-aminobenzoic acid, which undergoes diazotization followed by reaction with sodium azide. mdpi.com The resulting 4-azidobenzoic acid can then be converted to its acyl chloride using a reagent like thionyl chloride, making it highly reactive towards the amine precursor derived from mepyramine. The reaction between the amine precursor and 4-azidobenzoyl chloride, usually carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct, yields this compound.
Table 1: Key Reagents in the Synthesis of this compound
| Reagent/Intermediate | Role in Synthesis |
| Mepyramine | Structural template for H1 receptor affinity. |
| N-desmethyl-N-aminoalkyl mepyramine derivative | Precursor with a reactive amine group. |
| 4-Aminobenzoic acid | Starting material for the azido photophore. |
| Sodium Azide (NaN3) | Source of the azide group. |
| 4-Azidobenzoyl chloride | Activated form of the photophore for coupling. |
Radiosynthesis for Isotopic Labeling ([3H]this compound)
For the quantitative study of receptor binding and for enhancing the detection of covalently labeled proteins, a radiolabeled version of this compound, specifically [3H]this compound, is synthesized. researchgate.netorganic-chemistry.org Tritium (B154650) (³H) is a commonly used radioisotope for this purpose due to its suitable half-life and low-energy beta emission.
The radiosynthesis of [3H]this compound can be achieved through several methods. One common strategy is to introduce the tritium label at a late stage of the synthesis to maximize the incorporation of radioactivity into the final product and to minimize handling of radioactive intermediates. This can be accomplished by catalytic tritiation of an unsaturated precursor. For instance, a precursor to this compound containing a double or triple bond in a suitable position could be synthesized. This unsaturated compound is then subjected to reduction with tritium gas (T2) in the presence of a hydrogenation catalyst, such as palladium on carbon (Pd/C).
Alternatively, a precursor containing a halogen atom, such as bromine or iodine, at a non-critical position for receptor binding can be subjected to catalytic tritium dehalogenation. The final product, [3H]this compound, is then purified using techniques like high-performance liquid chromatography (HPLC) to ensure high radiochemical purity. The specific activity of the resulting radioligand is a critical parameter and is determined by measuring the amount of radioactivity per mole of the compound. Research has shown that [3H]Azidobenzpyramine can be used to specifically photolabel the histamine H1 receptor, with a protein component of approximately 56 kDa being identified. researchgate.net
Table 2: Comparison of Labeled and Unlabeled this compound
| Feature | This compound | [3H]this compound |
| Primary Use | Photoaffinity labeling | Radiometric photoaffinity labeling |
| Detection Method | Typically by Western blotting with antibodies against a tag or the receptor itself. | Autoradiography, scintillation counting. |
| Key Synthetic Step | Acylation with 4-azidobenzoyl chloride. | Catalytic tritiation of an unsaturated or halogenated precursor. |
| Advantage | Allows for covalent labeling. | High sensitivity, allows for quantitative analysis of binding. |
Application of 4 Azidobenzpyramine in Biochemical Target Identification
Photoaffinity Labeling Protocol Using 4-Azidobenzpyramine
Photoaffinity labeling is a method used to identify unknown molecular targets or to map ligand-binding sites within a protein. researchgate.netnih.gov The protocol involves a photoaffinity probe, which is a molecule containing a photoreactive group that can form a covalent bond with a target protein when exposed to UV light. nih.goviu.edu In this context, [3H]Azidobenzpyramine, a tritiated form of the compound, is used to enable detection and quantification.
The core of the photoaffinity labeling technique lies in the activation of the azide (B81097) group on this compound by ultraviolet (UV) light. researchgate.net Upon irradiation, the aryl azide moiety is converted into a highly reactive nitrene intermediate. researchgate.netiu.edu This transient species rapidly and non-selectively inserts into nearby chemical bonds, resulting in the formation of a stable, covalent linkage between the probe and any amino acid residues in close proximity within the binding pocket of the target protein. nih.gov The experimental procedure typically involves incubating the target biological sample (e.g., cell membranes) with [3H]Azidobenzpyramine to allow for binding equilibrium to be reached, followed by exposure to a specific wavelength of UV light to initiate photolysis and covalent cross-linking. researchgate.netresearchgate.netnih.gov
To ensure that this compound is labeling a specific binding site and not just reacting randomly, competitive ligand binding assays are essential. nih.gov These assays are a fundamental tool in pharmacology to study the interaction between ligands and receptors. swordbio.comwikipedia.org In this procedure, the photoaffinity labeling experiment is conducted in the presence of a large excess of an unlabeled competitor ligand that has a known affinity for the target receptor. researchgate.netnih.gov
For this compound, the parent compound mepyramine is used as the competitor. researchgate.netresearchgate.net If this compound binds to the same specific site as mepyramine, the excess unlabeled mepyramine will occupy the vast majority of these sites, preventing the photoprobe from binding. Consequently, a significant reduction in the amount of covalently incorporated [3H]Azidobenzpyramine is observed after photolysis. researchgate.netresearchgate.net This competition demonstrates the specificity of the photolabeling for the high-affinity mepyramine binding site. researchgate.netresearchgate.net
Interactive Data Table: Competitive Binding Assay Principle
| Condition | Description | Expected Outcome for [3H]Azidobenzpyramine Labeling |
| Control | Incubation with [3H]Azidobenzpyramine only, followed by photolysis. | High level of radioactive labeling on the target protein. |
| Competition | Incubation with [3H]Azidobenzpyramine and an excess of unlabeled mepyramine, followed by photolysis. | Significantly reduced or absent radioactive labeling on the target protein. |
| Non-specific | Incubation with [3H]Azidobenzpyramine and an excess of a non-related ligand. | High level of radioactive labeling, similar to the control. |
Photolysis Conditions and Covalent Bond Formation
Identification and Characterization of Mepyramine Binding Sites
Following successful and specific photolabeling, the next step involves the identification and characterization of the protein or proteins that have been covalently tagged by this compound. This is achieved through a combination of protein separation and analytical techniques.
A key characteristic of an unknown protein is its molecular weight. Studies utilizing [3H]Azidobenzpyramine on membranes from tissues such as bovine adrenal medulla have successfully identified a specifically labeled protein component. researchgate.netresearchgate.net Through analysis, the molecular weight of this photolabeled protein was determined to be approximately 53-58 kilodaltons (kDa). researchgate.netresearchgate.net This estimation is a critical piece of evidence in identifying the protein. The determination of a protein's apparent molecular weight is commonly achieved by comparing its migration distance on a gel to that of standard proteins with known molecular weights. nih.govbioinformatics.org
To isolate and analyze the protein labeled by [3H]Azidobenzpyramine, researchers employ various protein separation techniques.
Gel Filtration Chromatography : This technique, also known as size-exclusion chromatography, separates proteins based on their size. researchgate.netnih.gov The photolabeled membrane extract is passed through a column packed with a porous gel matrix. Larger molecules pass around the pores and elute more quickly, while smaller molecules enter the pores and elute later. This method was used to confirm the size of the protein component labeled by [3H]Azidobenzpyramine. researchgate.netresearchgate.net
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) : SDS-PAGE is a widely used technique to separate proteins based on their molecular mass. creative-proteomics.commbl.co.jp The detergent SDS denatures proteins and coats them with a uniform negative charge, so that when an electric field is applied, they migrate through the polyacrylamide gel solely based on their size. nih.gov Smaller proteins move more quickly through the gel matrix. mbl.co.jp Following separation, the gel can be analyzed for radioactivity to identify the band corresponding to the photolabeled protein. This method corroborated the molecular weight of the mepyramine binding protein as being in the 53-58 kDa range. researchgate.netresearchgate.net
Interactive Data Table: Research Findings for this compound Target
| Technique Used | Parameter Measured | Result | Reference |
| Photoaffinity Labeling with [3H]Azidobenzpyramine | Target Identification | Covalent labeling of a specific protein component. | researchgate.net, researchgate.net |
| Competitive Ligand Binding Assay | Binding Specificity | Labeling significantly reduced by excess unlabeled mepyramine. | researchgate.net, researchgate.net |
| Gel Filtration & SDS-PAGE | Molecular Weight | Approximately 53-58 kDa. | researchgate.net, researchgate.net |
Determination of Molecular Weight for Photolabeled Protein Components
Elucidation of Histamine (B1213489) H1 Receptor as a Primary Target of this compound
The culmination of these experimental findings points directly to the identity of the photolabeled protein. Mepyramine is a well-known first-generation antihistamine that acts as an antagonist or inverse agonist at the histamine H1 receptor. nih.govnih.gov The histamine H1 receptor is a G-protein-coupled receptor (GPCR) involved in allergic and inflammatory responses. news-medical.netwikipedia.org
Evidence for High-Affinity Interaction with H1 Receptors
This compound has been instrumental in providing evidence for high-affinity interactions with histamine H1 receptors. As an azidobenzamide derivative of mepyramine, a well-known and selective H1 receptor antagonist, this compound is designed to target these specific receptors. researchgate.netresearchgate.net
Research involving the tritiated form of the compound, [3H]Azidobenzpyramine, has been used to photolabel high-affinity mepyramine binding sites. researchgate.netresearchgate.net In these experiments, the covalent labeling of the H1 receptor by [3H]Azidobenzpyramine is significantly reduced when excess unlabeled mepyramine is present. researchgate.netresearchgate.net This competition for the same binding site is strong evidence that this compound interacts specifically and with high affinity at the H1 receptor.
The high-affinity nature of this interaction is further supported by binding studies with the parent compound, mepyramine, in relevant tissues. For instance, bovine adrenal medullary membranes exhibit high-affinity and saturable binding to [3H]mepyramine. researchgate.net
Table 1: Binding Affinity of [³H]mepyramine in Bovine Adrenal Medullary Membranes
| Parameter | Value |
|---|---|
| Dissociation Constant (Kd) | 1.5 ± 0.1 nM |
| Maximum Binding Capacity (Bmax) | 694 ± 12 fmol/mg protein |
Data sourced from studies on bovine adrenal medullary membranes, indicating the high-affinity binding site targeted by azidobenzpyramine derivatives. researchgate.net
Tissue-Specific Expression and Labeling of H1 Receptors
The application of this compound has been crucial in identifying the expression of H1 receptors in specific tissues. Photoaffinity labeling studies have successfully utilized this compound to confirm the presence of H1 receptors in tissues not previously characterized in detail for this receptor subtype.
A key example is the use of [3H]Azidobenzpyramine to identify H1 receptors in bovine adrenal medulla. researchgate.netresearchgate.net In studies using membranes from this tissue, photolysis with [3H]Azidobenzpyramine led to the covalent labeling of a specific protein component. researchgate.netresearchgate.net Analysis by gel filtration and SDS/PAGE revealed this protein to have an approximate molecular weight of 53-58 kDa. researchgate.netresearchgate.net The labeling of this protein was specifically prevented by the presence of excess mepyramine, confirming it as the H1 receptor. researchgate.netresearchgate.net These findings demonstrated that the bovine adrenal medulla expresses a significant number of H1 receptors that are biochemically and pharmacologically similar to those found in other tissues and species. researchgate.netresearchgate.net
Table 2: Tissue-Specific H1 Receptor Labeling with [³H]Azidobenzpyramine
| Parameter | Finding | Source Tissue |
|---|---|---|
| Labeled Protein | H1 Receptor | Bovine Adrenal Medulla |
| Molecular Weight | ~53-58 kDa | Bovine Adrenal Medulla |
| Confirmation Method | Photoaffinity labeling competition with mepyramine | Bovine Adrenal Medulla |
This table summarizes the findings from the photoaffinity labeling of H1 receptors in a specific tissue. researchgate.netresearchgate.net
Biochemical and Functional Interrogation of Histamine H1 Receptors Via 4 Azidobenzpyramine Studies
Receptor Expression and Functional Validation
Recombinant Expression Systems for H1 Receptor Studies (e.g., Xenopus laevis Oocytes, COS-7 Cells)
The study of the histamine (B1213489) H1 receptor (H1R) has been significantly advanced by the use of recombinant expression systems, which allow for the production of the receptor in quantities sufficient for detailed analysis. Two such systems, Xenopus laevis oocytes and COS-7 cells, have proven particularly valuable. semanticscholar.orgnih.gov
Xenopus laevis oocytes are a powerful tool for expressing and functionally characterizing receptors. nih.gov By injecting mRNA extracted from tissues rich in H1 receptors, such as bovine adrenal medulla, into these oocytes, researchers can induce the expression of functional H1 receptors on the oocyte membrane. semanticscholar.orgresearchgate.net This system is advantageous due to the large size of the oocytes and their high efficiency in translating foreign mRNA, making them ideal for electrophysiological studies. nih.gov
COS-7 cells, a monkey kidney cell line, are another widely used system for expressing recombinant proteins. researchgate.net A functional cDNA clone for the H1 receptor, isolated from a bovine adrenal medulla cDNA library, has been successfully expressed in COS-7 cells. researchgate.net These cells are advantageous for ligand binding assays as they can be easily cultured and transfected with the gene encoding the H1 receptor. The cloned receptor expressed in COS-7 cells has been shown to bind specifically to the H1 antagonist [3H]mepyramine, with binding characteristics comparable to those observed in native tissues. researchgate.net
Electrophysiological and Ligand Binding Characterization of Expressed Receptors
Once the H1 receptors are expressed in systems like Xenopus laevis oocytes or COS-7 cells, they can be characterized using a combination of electrophysiological and ligand binding techniques.
Electrophysiological recordings in Xenopus oocytes injected with H1 receptor mRNA have demonstrated that histamine can induce dose-dependent inward currents. researchgate.net This response is specific to H1 receptor activation, as it can be mimicked by H1 agonists and blocked by H1 antagonists, while H2 receptor-specific compounds have no effect. researchgate.net These findings provide clear evidence for the functional expression of H1 receptors in this system. researchgate.net
Ligand binding assays are crucial for determining the affinity and specificity of compounds for the H1 receptor. In membranes prepared from COS-7 cells expressing the cloned H1 receptor, saturation binding experiments with [3H]mepyramine revealed high-affinity binding sites. researchgate.net Competition binding assays, where the ability of various compounds to displace [3H]mepyramine is measured, have confirmed the pharmacological profile of the expressed receptor. These studies have shown that H1 antagonists and histamine displace the radioligand with affinities comparable to those found in native tissues like the bovine adrenal medulla. researchgate.net For instance, bovine adrenal medullary membranes exhibit high-affinity and saturable binding to [3H]mepyramine with a dissociation constant (Kd) of 1.5 ± 0.1 nM and a maximum binding capacity (Bmax) of 694 ± 12 fmol/mg protein. nih.govcapes.gov.br
Molecular Features of H1 Receptors Informed by Photolabeling
Structural Implications of Covalent Labeling on Receptor Conformation
Photoaffinity labeling with probes like [3H]Azidobenzpyramine has provided significant insights into the molecular structure of the H1 receptor. nih.govcapes.gov.br This technique involves a ligand that, upon photoactivation, forms a covalent bond with the receptor, allowing for its identification and characterization.
Following photolysis, [3H]Azidobenzpyramine has been shown to covalently label a protein component with an approximate molecular weight of 53–58 kDa in bovine adrenal medullary membranes. nih.govcapes.gov.br This labeling is specific to the H1 receptor, as it is significantly reduced in the presence of an excess of the unlabeled H1 antagonist mepyramine. nih.govcapes.gov.br The estimated molecular weight of the H1 receptor protein from these studies is consistent with findings from other tissues and species. nih.govcapes.gov.br Structural studies have further refined our understanding, indicating that the human H1 receptor is a protein of 487 amino acids with a molecular mass of 55.8 kDa. researchgate.net
The covalent attachment of 4-Azidobenzpyramine provides a stable tag on the receptor, facilitating its purification and further structural analysis. While the precise location of the covalent bond within the receptor's structure provides critical information about the ligand-binding pocket, the act of covalent labeling itself can also offer insights into the receptor's conformational state. The ability of the photolabel to access its binding site and react with specific amino acid residues is dependent on the three-dimensional structure of the receptor. Therefore, successful photolabeling implies a receptor conformation that is receptive to the binding of this antagonist-based probe.
G-Protein Coupled Signaling Pathways Mediated by H1 Receptors
Activation of Phospholipase C/Inositol (B14025) Phosphate Signaling
The histamine H1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. wikipedia.orgsmpdb.ca Upon activation by histamine, the H1 receptor couples to an intracellular G-protein of the Gq/11 family. wikipedia.orgresearchgate.net This coupling initiates a cascade of intracellular events, with the primary pathway being the activation of phospholipase C (PLC). wikipedia.orgsmpdb.caresearchgate.net
Activated PLC cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). smpdb.ca IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of calcium (Ca2+) from intracellular stores. smpdb.canih.gov This rise in intracellular Ca2+ is a key event in many of the cellular responses mediated by H1 receptor activation. nih.gov
Studies in various cell types, including human HeLa carcinoma cells, have demonstrated that histamine stimulation leads to a dose-dependent increase in the formation of inositol phosphates. nih.gov This response is blocked by the H1-receptor antagonist pyrilamine, confirming it is mediated by H1 receptors. nih.gov The production of inositol phosphates is a transient event, with a rapid increase followed by a more sustained phase. nih.gov This signaling pathway is fundamental to the physiological and pathological actions of histamine mediated through the H1 receptor. researchgate.net
Modulation of Adenylyl Cyclase/cAMP Pathways
The canonical signaling pathway for the histamine H1 receptor (H1R) involves its coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). mdpi.comfrontiersin.org However, a body of research indicates that H1 receptor activation can also modulate the adenylyl cyclase/cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade, albeit often indirectly. Photoaffinity labels, such as this compound, which covalently bind to the receptor upon photoactivation, have been instrumental in isolating and characterizing the H1 receptor. This allows for detailed investigation into its structure and downstream signaling partners, including those involved in the cAMP pathway.
While the H2 receptor is primarily responsible for stimulating adenylyl cyclase and increasing intracellular cAMP levels, the H1 receptor's influence is more complex. mdpi.comnih.gov Studies have shown that H1 receptor activation can, in some cellular contexts, lead to an increase in cAMP accumulation. This effect is not typically a direct activation of adenylyl cyclase by the H1 receptor-coupled G protein. Instead, it is often considered a result of "crosstalk" between different G protein signaling pathways. researchgate.net For instance, the activation of PLC by the H1 receptor can lead to an increase in intracellular calcium, which can then modulate the activity of different adenylyl cyclase isoforms. mdpi.com
Table 1: Effects of Histamine Receptor Subtypes on Adenylyl Cyclase/cAMP Pathway
| Receptor Subtype | Primary G Protein Coupling | Effect on Adenylyl Cyclase | Consequence on Intracellular cAMP |
| H1 Receptor | Gq/11 | Indirect Modulation | Can potentiate or indirectly increase cAMP |
| H2 Receptor | Gs | Direct Stimulation | Increases cAMP |
| H3 Receptor | Gi/o | Inhibition | Decreases cAMP |
| H4 Receptor | Gi/o | Inhibition | Decreases cAMP |
Involvement of Protein Kinases (e.g., PKA, PKC) in H1 Receptor Signaling
The downstream signaling cascades initiated by histamine H1 receptor activation prominently involve the action of various protein kinases, which phosphorylate target proteins to elicit cellular responses. The primary pathway activated by the H1 receptor leads directly to the activation of Protein Kinase C (PKC). frontiersin.orgnih.gov This occurs following the Gq/11-mediated activation of phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG, in conjunction with intracellular calcium released by IP3, directly activates conventional and novel isoforms of PKC. frontiersin.org
The involvement of PKC in H1 receptor signaling is critical for a multitude of cellular processes, including inflammation, cell proliferation, and neurotransmitter release. frontiersin.orgresearchgate.net Studies using specific PKC inhibitors have demonstrated the essential role of this kinase in mediating the effects of H1 receptor stimulation. For example, the upregulation of H1R gene expression induced by histamine has been shown to be dependent on specific PKC isoforms, such as PKCα in U-373 MG cells and PKCδ in HeLa cells. mdpi.com Photoaffinity probes like this compound are valuable in such studies to ensure that the observed downstream effects are indeed mediated by the H1 receptor. By covalently labeling the H1 receptor, researchers can confirm its expression and involvement in the signaling pathway leading to PKC activation.
While PKC is the most directly activated kinase in the canonical H1 receptor pathway, Protein Kinase A (PKA) can also be involved, often through indirect mechanisms or pathway crosstalk. As discussed in the previous section, H1 receptor activation can sometimes lead to an increase in cAMP levels. This elevation of cAMP would subsequently activate PKA. researchgate.net Research using functionally selective H1 agonists has provided evidence for distinct signaling pathways, one leading to PLC/PKC activation and another to adenylyl cyclase/PKA activation. researchgate.net In some instances, it has been suggested that PKC activation downstream of the H1 receptor can lead to a subsequent activation of PKA, indicating a complex interplay between these two major kinase pathways. researchgate.net
Table 2: Key Protein Kinases in H1 Receptor Signaling
| Kinase | Primary Activation Mechanism | Role in H1R Signaling |
| Protein Kinase C (PKC) | Activated by diacylglycerol (DAG) and intracellular Ca2+ | Primary effector kinase in the canonical H1R-Gq/11-PLC pathway. Mediates inflammation, gene expression, and cell proliferation. frontiersin.orgmdpi.com |
| Protein Kinase A (PKA) | Activated by cyclic AMP (cAMP) | Activated secondary to indirect increases in cAMP. Can be involved in crosstalk with the PKC pathway. researchgate.net |
Advanced Methodological Considerations and Future Research Directions
Comparative Analysis of Azido-Based Photophores with Other Photoactive Groups
The utility of a photoaffinity probe, such as one derived from 4-Azidobenzpyramine, is fundamentally dependent on the characteristics of its photoactive group. The aryl azide (B81097) moiety is one of several commonly employed photophores, each with distinct properties that influence its suitability for specific applications. A comparative analysis against other major classes, namely diazirines and benzophenones, is essential for designing robust photoaffinity labeling experiments.
Aryl azides, diazirines, and benzophenones are the most prevalently used photo-crosslinkers in chemical biology. google.com Upon activation by UV light, they generate highly reactive intermediates—nitrenes, carbenes, and diradicals, respectively—that can form covalent bonds with nearby molecules, ideally the target protein. nih.govcreative-proteomics.comnih.gov
Diazirines: Diazirines are valued for their small size, which often minimizes perturbation of the ligand's binding affinity. google.comrsc.org They are activated by longer-wavelength UV light (typically 350-380 nm), which is less damaging to biological samples compared to the shorter wavelengths sometimes required for aryl azides. google.comnih.gov Photoactivation extrudes nitrogen gas to produce a highly reactive carbene, which can insert into C-H and heteroatom-H bonds. nih.govnih.gov While generally very reactive, diazirines can also isomerize to a more stable linear diazo compound, which can also be a source of non-specific labeling. nih.gov However, derivatives like 3-trifluoromethyl-3-phenyldiazirine have been developed to mitigate this issue. nih.gov
Benzophenones: Benzophenones are activated by UV light at approximately 350–360 nm, forming a triplet diradical. rsc.org A key advantage of benzophenone (B1666685) is that its excited state is not readily quenched by water and, if it does not find a suitable reaction partner, it can relax back to the ground state and be re-excited. iu.edu This property can lead to higher crosslinking yields with prolonged irradiation. iu.edu The resulting diradical preferentially abstracts a hydrogen atom from C-H bonds, showing some selectivity for residues like methionine. nih.gov The primary disadvantages of benzophenone are its significant bulk and hydrophobicity, which can interfere with ligand binding, and the potentially long irradiation times required, which can risk protein damage. rsc.orgiu.edu
| Feature | Aryl Azides | Diazirines | Benzophenones |
| Photoactive Moiety | -N₃ | Cyclic N=N | C=O (ketone) |
| Reactive Intermediate | Nitrene | Carbene | Diradical (triplet state) |
| Activation Wavelength | 250-400 nm | 350-380 nm | 350-360 nm |
| Reactivity | High; inserts into C-H, N-H, O-H bonds. | Very high; inserts into C-H and heteroatom-H bonds. | Moderate; abstracts H from C-H bonds. |
| Stability | Relatively unstable to reducing agents (e.g., thiols). nih.gov | Generally stable in the dark. | Stable in various solvents; inert to water. |
| Key Advantages | Easy to synthesize; relatively small size. | Small size minimizes steric hindrance; activated by less-damaging long-wavelength UV. google.comrsc.org | High crosslinking efficiency with prolonged irradiation; not quenched by water. iu.edu |
| Key Disadvantages | Rearrangement to long-lived species can cause non-specific labeling. hep.com.cn | Can isomerize to a diazo intermediate, leading to off-target labeling. nih.gov | Bulky and hydrophobic, may alter ligand binding; long irradiation times may be needed. rsc.orgiu.edu |
Integration of this compound Photolabeling with Proteomic Methodologies
The ultimate goal of a photoaffinity labeling experiment is the identification of the protein(s) that have been covalently tagged by the probe. Modern proteomic techniques, particularly those centered around mass spectrometry, are indispensable for this purpose.
Mass spectrometry (MS) is the primary analytical method for identifying proteins captured by photoaffinity probes like those derived from this compound. researchgate.net The general workflow involves several key steps.
First, the photo-probe is incubated with a complex biological sample, such as a cell lysate or even live cells, to allow binding to its target(s). nih.gov Upon UV irradiation, the azido (B1232118) group is activated, forming a covalent bond with the target protein. To facilitate the isolation of the labeled proteins, probes are often designed with a dual-functionality: the photo-crosslinker and a reporter tag or handle, such as biotin (B1667282). nih.gov
Following labeling, the biotinylated protein-probe complexes are enriched and isolated from the rest of the proteome using affinity purification, typically with streptavidin-coated beads. nih.gov The captured proteins are then enzymatically digested, most commonly with trypsin, which cleaves the proteins into a predictable set of smaller peptides. nih.govacs.org
This complex mixture of peptides is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.org In the mass spectrometer, the peptides are separated, ionized, and their mass-to-charge ratios are measured (MS1 scan). Selected peptides are then fragmented, and the masses of the fragments are measured (MS2 scan). By searching these fragmentation patterns against a protein sequence database, the identity of the protein can be determined. acs.org Crucially, the peptide that was covalently attached to the photo-probe will carry an additional mass corresponding to the probe (or a fragment of it), allowing for the precise identification of the protein target and, in many cases, the specific amino acid residue or peptide region that constitutes the binding site. nih.govnih.gov
Design and Application of Novel this compound Analogs in Receptor Pharmacology
The this compound structure serves as a scaffold that can be systematically modified to create a diverse range of pharmacological tools. The design of novel analogs is guided by the modular nature of photoaffinity probes, which generally consist of a pharmacophore, a photoreactive group, and a linker attached to a reporter handle. nih.gov
In the context of this compound, the "benzpyramine" portion constitutes the pharmacophore, responsible for binding to a specific receptor. By synthesizing derivatives with altered substitutions on this core, its affinity and selectivity for different receptor subtypes can be modulated. For example, in the study of G protein-coupled receptors (GPCRs), specific pharmacophores are chosen to target families like aminergic or cannabinoid receptors. rsc.orgresearchgate.net
The linker element is also a critical design consideration. It connects the pharmacophore to a reporter tag (e.g., biotin for purification or a fluorophore for imaging) and must be of sufficient length and appropriate chemical character to avoid sterically hindering the probe's interaction with the receptor binding pocket. nih.goviu.edu The synthesis of analogs often involves coupling the core molecule to linkers functionalized with an alkyne or azide, enabling the use of highly efficient "click chemistry" to attach the desired reporter tag. researchgate.netnih.gov For instance, an azide-functionalized agonist can be readily coupled to a dendrimer or other scaffold. nih.gov The development of libraries of such probes allows for systematic exploration of structure-activity relationships and the optimization of probes for specific targets, such as Toll-like receptors or various kinases. researchgate.netresearchgate.net
Investigation of Broader Molecular Interactomes and Potential Off-Target Engagements
While photoaffinity labeling is a powerful tool for identifying a primary drug target, it can also reveal a broader network of protein interactions, including unintended "off-target" engagements. researchgate.net These off-target interactions are a major cause of drug side effects, and their early identification is crucial in drug development. creative-diagnostics.comnih.gov Chemoproteomics approaches leverage photoaffinity probes to map this molecular interactome on a proteome-wide scale. researchgate.netcreative-diagnostics.com
A key challenge is distinguishing physiologically relevant targets from non-specific background binding. acs.org One of the most effective strategies is the competition experiment. nih.gov In this setup, the labeling experiment is run in parallel with a control sample that has been pre-incubated with an excess of the original, unmodified ligand (the parent compound of the probe). iu.edu If the probe's binding to a protein is specific, the parent compound will occupy the binding site and prevent or significantly reduce labeling by the probe. Proteins that are labeled in the main experiment but not in the competition control are considered high-confidence targets. researchgate.net
Quantitative mass spectrometry is used to compare the abundance of proteins captured in the presence and absence of the competitor, allowing for a statistical differentiation between specific and non-specific binders. researchgate.net Furthermore, some studies have begun to systematically characterize the inherent binding preferences of the photo-crosslinkers and linkers themselves. acs.orgresearchgate.net By creating a profile of proteins that are frequently labeled by various linker structures, it becomes easier to subtract this background "noise" and identify the true interaction partners of the pharmacophore. acs.org These comprehensive chemoproteomic strategies provide a global view of a drug's interactions within the cell, offering critical insights into both its mechanism of action and its potential for off-target effects. nih.govmdpi.com
Q & A
Q. What are the recommended synthetic routes and purification methods for 4-Azidobenzpyramine?
The synthesis of this compound involves multi-step organic reactions, typically starting with benzylpiperidine derivatives and introducing azido groups via diazotization or nucleophilic substitution. Key considerations include:
- Optimization of reaction conditions : Temperature (e.g., 0–5°C for azide stability) and solvent polarity (e.g., DMF for solubility) significantly impact yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) are standard methods. Monitor purity via TLC (Rf ~0.3–0.5) or HPLC (C18 column, 254 nm detection) .
- Safety : Perform reactions in a fume hood due to azide toxicity and explosion risks .
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
- UV-Vis Spectroscopy : Confirm λmax at 249 nm and 296 nm (characteristic of aromatic and azide moieties) .
- NMR : <sup>1</sup>H NMR (CDCl3) should show peaks for benzyl protons (δ 7.2–7.4 ppm) and piperidine protons (δ 2.5–3.5 ppm). <sup>13</sup>C NMR verifies carbonyl and aromatic carbons .
- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]<sup>+</sup> at m/z 266.4 .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .
- Environmental Controls : Use fume hoods for synthesis and avoid aqueous discharge (GHS aquatic toxicity class 1) .
- Waste Management : Collect azide-containing waste separately and treat with nitrous acid to neutralize reactivity before disposal .
Advanced Research Questions
Q. How should researchers design dose-response experiments to evaluate this compound’s pharmacological activity?
- In vitro assays : Use cell lines (e.g., HEK293 for receptor binding) with concentrations ranging from 1 nM to 100 μM. Include positive/negative controls (e.g., fentanyl analogs for opioid receptor studies) .
- Data normalization : Express results as % inhibition relative to baseline (vehicle control) and fit sigmoidal curves (Hill equation) to calculate EC50 values .
- Replication : Perform triplicate runs to account for plate-to-plate variability and validate with orthogonal assays (e.g., calcium flux vs. cAMP inhibition) .
Q. What methodologies are recommended for assessing this compound’s stability under varying storage conditions?
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months and analyze degradation via HPLC. Compare with controls stored at -20°C (stable for ≥5 years) .
- Degradation products : Identify by LC-MS; azide hydrolysis may yield amines or nitriles. Quantify using external standards .
- Light sensitivity : Store in amber vials; UV exposure testing (254 nm for 48 hrs) assesses photolytic decomposition .
Q. How can contradictory data on this compound’s receptor selectivity be resolved?
- Systematic review : Follow PRISMA guidelines to aggregate in vitro/in vivo studies, assess bias (e.g., unblinded assays), and perform meta-analyses on affinity constants (Ki) .
- Experimental validation : Replicate conflicting studies using identical cell lines (e.g., CHO vs. HEK293) and buffer conditions (pH 7.4 vs. 7.0) to isolate variables .
- Statistical reconciliation : Apply ANOVA to compare datasets; significant inter-study variance (p < 0.05) suggests methodological discrepancies .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Design of Experiments (DoE) : Vary reaction time (12–24 hrs), catalyst loading (5–10 mol%), and solvent ratios (DMF:H2O) to identify robust parameters .
- Quality control : Implement in-process monitoring (e.g., FTIR for azide peak at 2100 cm<sup>-1</sup>) and reject batches with purity <98% .
- Error analysis : Distinguish systematic errors (e.g., impure starting materials) from random errors (e.g., temperature fluctuations) using control charts .
Q. How can researchers differentiate this compound’s pharmacological effects in vivo versus in vitro models?
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models after IV administration .
- Metabolite identification : Incubate with liver microsomes (human/rat) and profile metabolites via HRMS .
- Functional assays : Compare receptor occupancy (PET imaging) in vivo with in vitro binding affinities to assess bioavailability .
Q. Tables
| Parameter | In vitro (HEK293) | In vivo (Rat) |
|---|---|---|
| EC50 (nM) | 12 ± 2.1 | 150 ± 25 |
| Half-life (hours) | N/A | 3.2 ± 0.7 |
| Metabolites Detected | None | 3 (Phase I) |
| Receptor Occupancy (%) | 95 ± 3 | 60 ± 10 |
Table 1. Comparative pharmacological profile of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
